molecular formula C20H19NO2 B5051488 N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide

N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide

Cat. No. B5051488
M. Wt: 305.4 g/mol
InChI Key: NWFAMJZEMZOAKW-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide, also known as 2-HN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have demonstrated that N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide can inhibit the growth of cancer cells and induce cell death. Additionally, it has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer cell survival. Additionally, it has been shown to induce cell death in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. In animal studies, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide has been shown to have anti-tumor effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, it has been shown to have a broad range of therapeutic effects, making it a potentially useful drug for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide. One area of interest is its potential for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its anti-cancer properties and potential use in cancer therapy. Further studies are also needed to determine its safety and potential side effects in humans.
Conclusion
In conclusion, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide is a chemical compound that has potential therapeutic properties for the treatment of various diseases. Its synthesis method has been shown to yield a high purity product, and it has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. While more research is needed to fully understand its mechanism of action and potential side effects, it has the potential to be a useful drug for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide involves the reaction of 2-naphthol, benzyl chloride, and propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified using column chromatography. This method has been shown to yield a high purity product with a good yield.

properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-18(23)21-20(15-9-4-3-5-10-15)19-16-11-7-6-8-14(16)12-13-17(19)22/h3-13,20,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFAMJZEMZOAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323246
Record name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

303794-86-7
Record name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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